4-Hydroxy Ketotifen
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRFURMCOCGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483611 | |
| Record name | 4-Hydroxy Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126939-27-3 | |
| Record name | 4-Hydroxy Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Stereoisomeric Considerations of 10 Hydroxy Ketotifen
Synthetic Methodologies for 10-Hydroxy Ketotifen (B1218977) and its Analogues
The primary route for the synthesis of 10-Hydroxy Ketotifen involves the chemical reduction of the parent drug, Ketotifen. google.com Methodologies have been developed to produce this metabolite, often starting from resolved enantiomers of Ketotifen to control the stereochemical outcome.
The conversion of Ketotifen to 10-Hydroxy Ketotifen is effectively achieved through catalytic reduction. This method is cited as a standard procedure for preparing the 10-hydroxy derivatives from the corresponding Ketotifen enantiomers. google.comgoogle.com The process involves the reduction of the ketone at the C-10 position to a secondary alcohol.
While specific catalytic systems can vary, the general approach utilizes a catalyst in the presence of a hydrogen source to facilitate the reduction of the carbonyl group. The selection of the catalyst and reaction conditions is critical to ensure high yield and selectivity. The methods for this transformation have been established in the literature, such as those described by Waldvogel et al. in 1976, which are frequently referenced in patents concerning Ketotifen and its metabolites. google.comgoogle.com
Table 1: Overview of Synthetic Approaches
| Approach | Description | Key Features |
|---|---|---|
| Catalytic Reduction | Reduction of the 10-keto group of Ketotifen using a catalyst and a hydrogen source. | A common and established method for producing 10-Hydroxy Ketotifen. google.comgoogle.com |
| Stereoselective Reduction | Use of chiral reducing agents or templates to control the stereochemistry at the newly formed C-10 hydroxyl center. | Allows for the synthesis of specific diastereomers. google.comgoogle.com |
The synthesis of specific stereoisomers of 10-Hydroxy Ketotifen is of significant interest due to the potential for different pharmacological activities among isomers. Stereoselective synthesis can be approached in two primary ways:
Reduction of Resolved Enantiomers: The preferred method starts with the individual R-(+)-ketotifen and S-(-)-ketotifen enantiomers. google.com Catalytic reduction of each enantiomer yields a pair of diastereomers, as a new chiral center is created at the C-10 position. google.com These diastereomeric pairs can then be separated using conventional techniques like fractional crystallization or chromatography, which exploit their different physical properties. google.com
Use of Chiral Reagents: An alternative strategy involves the reduction of the Ketotifen enantiomers with chiral reducing agents. google.com This approach aims to influence the stereochemical course of the reduction, favoring the formation of one diastereomer over the other. Other stereoselective methods may include the use of chiral templates to guide the reaction. google.comgoogle.com
Characterization of Chiral Centers and Diastereomeric Forms of Hydroxylated Ketotifen Metabolites
The stereochemistry of 10-Hydroxy Ketotifen is complex due to multiple sources of chirality.
Atropisomerism of the Ketotifen Backbone: The parent Ketotifen molecule does not possess a traditional asymmetric carbon atom. Instead, its chirality arises from molecular asymmetry due to the hindered rotation of the seven-membered ring, a phenomenon known as atropisomerism. This results in two stable, non-superimposable enantiomers: R-(+)-ketotifen and S-(-)-ketotifen. google.com
Creation of a New Chiral Center: The reduction of the ketone at the C-10 position converts this carbon into a new chiral center, with either an R or S configuration. google.comgoogle.com
Consequently, the reduction of a single enantiomer of Ketotifen (e.g., R-ketotifen) results in a mixture of two diastereomers: (R,R)-10-Hydroxy Ketotifen and (R,S)-10-Hydroxy Ketotifen. The first designation (R or S) refers to the configuration of the seven-membered ring, while the second refers to the configuration at the C-10 carbon. google.com These diastereomers have distinct spatial arrangements and, as a result, different physicochemical properties, which allows for their separation. google.com
Table 2: Stereoisomers of 10-Hydroxy Ketotifen
| Starting Enantiomer | Resulting Diastereomers of 10-Hydroxy Ketotifen | Relationship |
|---|---|---|
| R-(+)-Ketotifen | (R,R)-10-Hydroxy Ketotifen & (R,S)-10-Hydroxy Ketotifen | Diastereomers |
| S-(-)-Ketotifen | (S,S)-10-Hydroxy Ketotifen & (S,R)-10-Hydroxy Ketotifen | Diastereomers |
Derivatization Strategies for Synthetic Intermediates and Analytical Purposes
In the analysis of drug metabolites, derivatization is a common strategy to enhance the physicochemical properties of an analyte for a specific analytical technique, such as gas chromatography (GC). For hydroxylated metabolites like 10-Hydroxy Ketotifen, derivatization of the hydroxyl group can increase volatility, improve thermal stability, and enhance detection sensitivity.
Common derivatization reactions for hydroxyl groups include:
Silylation: Reaction with a silylating agent (e.g., BSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
Acylation: Reaction with an acylating agent (e.g., acetic anhydride) to form an ester.
While sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for the direct analysis of Ketotifen and its conjugated metabolites in biological matrices without derivatization, derivatization would be a necessary step for analysis by GC-based methods. nih.gov The literature on the stability and degradation of Ketotifen often employs UPLC-MS/MS to identify metabolites and degradation products directly, highlighting the power of modern analytical techniques that may not require prior derivatization. mdpi.com
Metabolic Pathways and Biotransformation of 10 Hydroxy Ketotifen
Formation of 10-Hydroxy Ketotifen (B1218977) from Ketotifen
The creation of 10-Hydroxy Ketotifen from its parent compound, ketotifen, is a critical step in the metabolic cascade. This conversion primarily involves the reduction of the 10-keto group on the ketotifen molecule.
Enzymatic Reduction Mechanisms of the 10-Keto Moiety
The transformation of ketotifen to 10-Hydroxy Ketotifen is facilitated by enzymatic reduction. This process involves the addition of hydrogen to the ketone group at the 10th position of the ketotifen structure, converting it into a hydroxyl group. While the specific enzymes responsible for this reduction in humans are not extensively detailed in the available literature, it is known that such keto-reduction reactions are often catalyzed by a class of enzymes known as aldo-keto reductases. These enzymes play a crucial role in the metabolism of a wide variety of compounds.
In Vitro Metabolic Studies Utilizing Human Liver Microsomes and Other Enzyme Systems
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of ketotifen. nih.govnih.gov These studies have shown that human liver microsomes can effectively model several of the metabolic routes observed in vivo. nih.gov However, the reduction of the keto group to form 10-Hydroxy Ketotifen is one pathway that is notably absent in these microsomal incubations. nih.gov This suggests that the enzymes responsible for this specific biotransformation are likely located in the cytosolic fraction of liver cells, rather than in the microsomes. nih.gov
Human liver microsomes are a valuable tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes. nih.govresearchgate.net Research has demonstrated that these in vitro models are crucial for predicting the metabolic fate of drugs in the human body. nih.gov In the case of ketotifen, in vitro studies have successfully demonstrated other metabolic pathways such as N-demethylation, N-oxidation, and N-glucuronidation. nih.gov
Subsequent Metabolic Fates of 10-Hydroxy Ketotifen
Once formed, 10-Hydroxy Ketotifen can undergo further metabolic transformations, primarily through conjugation reactions that increase its water solubility and facilitate its excretion from the body.
Potential Glucuronidation Pathways of Hydroxylated Metabolites
Glucuronidation is a major phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, making it more water-soluble and easier to eliminate. wikipedia.org It is a common fate for hydroxylated drug metabolites. The hydroxylated isomers of ketotifen, including 10-Hydroxy Ketotifen, can be further metabolized to 10-hydroxy-glucuronidates. google.comgoogle.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes found mainly in the liver. wikipedia.org The formation of these glucuronide conjugates is a key step in the detoxification and clearance of ketotifen and its metabolites.
| Metabolite | Conjugation Reaction | Resulting Product |
| 10-Hydroxy Ketotifen | Glucuronidation | 10-Hydroxy-Ketotifen-glucuronide |
Species-Specific Variations in the Metabolism of Hydroxylated Ketotifen Derivatives
The metabolism of ketotifen and its derivatives can vary significantly between different species. google.comgoogle.com These differences can affect the rate and extent of formation of various metabolites, including the hydroxylated derivatives. Such species-specific variations are important considerations in preclinical drug development and for extrapolating animal data to humans. The metabolic pathways can also differ between infants and adults. google.comgoogle.com
In Vivo Reversibility Phenomena Involving 10-Hydroxyl Derivatives and Parent Compounds
An interesting aspect of ketotifen metabolism is the potential for in vivo reversibility. This phenomenon suggests a dynamic equilibrium where the 10-hydroxyl derivative can be converted back to the parent compound, ketotifen. While the exact mechanisms and clinical significance of this reversibility are not fully understood, it adds a layer of complexity to the pharmacokinetic profile of ketotifen.
Molecular Interactions and Pharmacological Activity Profiles of 10 Hydroxy Ketotifen
Investigation of Histamine (B1213489) H1 Receptor Antagonism by 10-Hydroxy Ketotifen (B1218977)
A significant aspect of ketotifen's action is its potent, non-competitive antagonism of the histamine H1 receptor. drugbank.comhres.canih.gov Research has sought to determine to what extent this activity is retained in its metabolites.
Comparative H1 Receptor Binding Studies with Ketotifen and Norketotifen Isomers
Studies have shown that 10-hydroxy ketotifen effectively binds to histamine H1 receptors. google.comgoogle.com This indicates that the hydroxylation at the 10-position does not eliminate its antihistaminic potential. When compared to its parent compound and the other major metabolite, norketotifen, 10-hydroxy ketotifen demonstrates significant, albeit slightly varied, receptor affinity. While specific inhibitory constant (Ki) values for 10-hydroxy ketotifen are not as commonly cited as for ketotifen and norketotifen, patent literature confirms its ability to block H1 receptors. google.comgoogleapis.com Ketotifen itself shows a very high affinity for the H1 receptor. nih.govguidetopharmacology.org Norketotifen, the N-demethylated metabolite, is also known to be pharmacologically active, with an affinity for the H1 receptor that is comparable to ketotifen. drugbank.comhres.caresearchgate.net
Table 1: Comparative Histamine H1 Receptor Affinity
| Compound | H1 Receptor Binding Affinity |
|---|---|
| Ketotifen | High |
| 10-Hydroxy Ketotifen | Active |
Anti-Inflammatory Properties and Cellular Pathway Modulation
Beyond H1 receptor antagonism, ketotifen's therapeutic efficacy is attributed to its anti-inflammatory actions, including mast cell stabilization. nih.govwikipedia.orgncats.io Investigations have explored whether 10-hydroxy ketotifen shares these properties.
Inhibition of Inflammatory Mediators in In Vitro Systems
Ketotifen is known to inhibit the release of various inflammatory mediators, such as histamine and leukotrienes, from mast cells. medicaldialogues.inncats.iohres.ca Patent filings indicate that 10-hydroxy ketotifen also possesses anti-inflammatory properties. google.comgoogle.com This suggests that, like its parent compound, it can interfere with the inflammatory cascade, although the specific mediators and pathways it modulates may differ in potency.
Effects on Mast Cell Stabilization and Degranulation in Cellular Models
A key mechanism of ketotifen is the stabilization of mast cells, which prevents their degranulation and the release of histamine and other pro-inflammatory substances. wikipedia.orgmastcellhope.orgfrontiersin.org This action is partly achieved by blocking calcium channels essential for degranulation. frontiersin.org While ketotifen is a potent mast cell stabilizer, the relative potency of 10-hydroxy ketotifen in this specific action is not as extensively documented. However, its recognized anti-inflammatory effects suggest a potential role in modulating mast cell activity. google.com
Analysis of Pharmacological Activity Differences Compared to Parent Compound
Table 2: Comparative Pharmacological Activity Profile
| Pharmacological Activity | Ketotifen | 10-Hydroxy Ketotifen | Norketotifen |
|---|---|---|---|
| Histamine H1 Receptor Antagonism | Potent drugbank.com | Active google.comgoogle.com | Potent drugbank.comresearchgate.net |
| Mast Cell Stabilization | Potent wikipedia.orgfrontiersin.org | Anti-inflammatory activity noted google.com | Anti-inflammatory activity noted researchgate.net |
| Inhibition of Inflammatory Mediators | Yes medicaldialogues.inhres.ca | Yes google.com | Yes (e.g., TNF-α) researchgate.net |
Exploration of Structure-Activity Relationships for Reduced Sedative Potential
A significant drawback of the first-generation antihistamine Ketotifen is its sedative side effects, which can limit its therapeutic use. google.com Research into its metabolites has revealed that 10-Hydroxy Ketotifen possesses anti-inflammatory and histamine H1 receptor blocking capabilities while causing considerably less sedation than the parent compound. google.com
The primary structural difference—the conversion of the C10-keto group to a hydroxyl group—is central to this reduced sedative potential. While both R-(+)-ketotifen and S-(-)-ketotifen exhibit similar antihistaminic activity, the sedative properties are almost entirely associated with the R-(+)-ketotifen isomer. google.com The hydroxylation at the 10-position alters the molecule's interaction with receptors in the central nervous system that are responsible for sedation. It has been established that racemic 10-Hydroxy Ketotifen has antiallergic and anti-inflammatory effects but is devoid of the severe, dose-limiting sedative side effects characteristic of Ketotifen. google.comgoogle.com This separation of desired therapeutic action from unwanted side effects highlights a key structure-activity relationship, where the introduction of a hydroxyl group at this specific position diminishes the compound's ability to induce sedation.
Comparative Pharmacological Effects of 10-Hydroxy Ketotifen Stereoisomers
The reduction of Ketotifen to 10-Hydroxy Ketotifen introduces a new chiral center at the C10 position. google.com This means that each enantiomer of Ketotifen (R and S) can form two diastereomers of 10-Hydroxy Ketotifen. These diastereomeric isomers can be separated using conventional methods like crystallization or chromatography due to their different physical properties. google.com
Pharmacological studies have shown that the various isomeric forms of 10-Hydroxy Ketotifen retain beneficial therapeutic effects, useful in treating conditions like allergic and pulmonary disorders, without the pronounced sedative effects of Ketotifen. google.com While detailed public data on the specific activity of each individual diastereomer of 10-Hydroxy Ketotifen is limited, the general finding is that the isomers of 10-Hydroxy Ketotifen inhibit inflammation and block histamine H-1 receptors effectively. google.com This is in contrast to the parent compound, where the sedative effect is strongly linked to one specific isomer, R(+)-ketotifen. google.com The isomeric forms of 10-Hydroxy Ketotifen are noted to have beneficial pharmacological profiles, suggesting that the structural changes favorably alter the therapeutic index. google.com
Table 1: Comparative Pharmacological Profile of Ketotifen Isomers and 10-Hydroxy Ketotifen
| Compound/Isomer | Antihistaminic Activity | Sedative Potential | Key Finding |
|---|---|---|---|
| R-(+)-Ketotifen | Active | High | Primarily responsible for the sedative side effects of racemic Ketotifen. google.com |
| S-(-)-Ketotifen | Active | Low / Negligible | Possesses therapeutic activity without significant sedative effects. google.com |
| 10-Hydroxy Ketotifen (Isomers) | Active | Significantly Less than Ketotifen | Retains anti-inflammatory and antihistaminic properties with reduced sedation. google.com |
Table 2: List of Compounds
| Compound Name |
|---|
| 10-Hydroxy Ketotifen |
| 10-Hydroxy-Norketotifen |
| Alprazolam |
| Antazoline |
| Azatadine |
| Azelastine |
| Bepafant |
| Brotizolam |
| Cetirizine |
| Chlorpheniramine |
| Cimetidine |
| Cyproheptadine |
| Desloratadine |
| Diphenhydramine |
| Disodium Chromoglycate |
| Epinastine |
| Fexofenadine |
| Hesperidin |
| Hydroxysafflor yellow A |
| Ketotifen |
| Levocetirizine |
| Loratadine |
| Norketotifen |
| Olopatadine |
| Oxatomide |
| Pheniramine |
| Pizotifen |
| Pyrilamine |
| Ranitidine |
| Rupatadine |
| Thioperamide |
| Tranilast |
| Triazolam |
Advanced Analytical Methodologies for 10 Hydroxy Ketotifen Characterization and Quantification
Chromatographic and Spectroscopic Techniques
Chromatographic and spectroscopic techniques form the cornerstone of metabolite analysis, providing the necessary separation and detection capabilities for complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Quantification in Biological Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively utilized for the quantification of ketotifen (B1218977) and its metabolites, including the 10-hydroxy derivative, in human plasma. nih.gov This technique combines the superior separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. A method using a capillary column and selected ion monitoring (SIM) allows for the determination of ketotifen and its metabolites in the picogram range. pillbuys.com To enhance volatility for GC analysis, a derivatization step is employed. pillbuys.com
For the analysis of the 10-hydroxy metabolite, the typical procedure involves extraction from plasma, followed by derivatization. pillbuys.com The minimum detectable concentration for the 10-hydroxy metabolite using this method has been reported to be 300 pg/ml. nih.govpillbuys.com
Table 1: GC-MS Parameters for 10-Hydroxy Ketotifen Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | Ribermag R 10-10 B quadrupole MS interfaced with a Girdel 31 GC | pillbuys.com |
| Column | Glass capillary column coated with SE 30 | pillbuys.com |
| Carrier Gas | Helium | pillbuys.com |
| Temperature Program | 230°C to 247°C at 4°C/min | pillbuys.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | pillbuys.com |
| Derivatizing Agent | Heptafluorobutyric anhydride (B1165640) (HFBA) | pillbuys.com |
| Retention Time | 4.4 min for 10-hydroxy derivative | pillbuys.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Hydroxylated Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ketotifen and its hydroxylated metabolites in biological fluids like human and Beagle dog plasma. researchgate.netnih.govmdpi.com This approach is particularly valuable due to its ability to analyze compounds directly in the liquid phase, often with minimal sample preparation.
LC-MS/MS methods typically use an electrospray ionization (ESI) source in positive mode and monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure high selectivity. researchgate.netnih.gov For ketotifen, the transition m/z 310.2 → 96.0 is commonly monitored. nih.gov The development of these methods has led to significantly increased sensitivity, selectivity, and speed of analysis compared to older techniques. nih.gov For instance, a validated LC-MS/MS method for ketotifen in Beagle dog plasma demonstrated excellent precision (inter-day variation of 3.14% to 7.56%) and accuracy (97.56% to 106.31%). mdpi.com
Table 2: LC-MS/MS Parameters for Ketotifen and Metabolite Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | API 4000 mass spectrometer | researchgate.net |
| HPLC System | Nexera X2 HPLC | nih.gov |
| Column | Luna® Hilic (50 × 2.0 mm i.d., 3 μm) | nih.gov |
| Mobile Phase | A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0); B: 0.05% formic acid in acetonitrile (B52724) (5:95, v/v) | nih.gov |
| Flow Rate | 0.2 mL/min | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), positive | researchgate.net |
| Monitored Transition (KTF) | m/z 310.2 → 96.0 | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the analytical purity of ketotifen and for separating it from its impurities, including 4-Hydroxy Ketotifen (designated as Ketotifen EP Impurity C). allmpus.comuspbpep.com Pharmacopoeial methods often rely on HPLC with UV detection for quality control of the bulk drug and its dosage forms. uspbpep.com
Stability-indicating HPLC methods have also been developed to separate the drug from its degradation products formed under various stress conditions like heat, oxidation, and different pH levels. bioline.org.brmdpi.com One such method demonstrated linearity over a concentration range of 10–100 µg/mL for ketotifen, with a limit of detection (LOD) of 0.06 µg/mL and a limit of quantification (LOQ) of 0.21 µg/mL. mdpi.com The European Pharmacopoeia specifies an HPLC method where the relative retention time for impurity C (this compound) is about 0.61 relative to ketotifen. uspbpep.com
Table 3: HPLC Method Parameters for Ketotifen and Impurities
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Cogent Silica-C™, 4μm, 100Å (4.6 x 75mm) | mtc-usa.com |
| Mobile Phase | Gradient with A: DI Water / 0.1% Formic Acid and B: Acetonitrile / 0.1% Formic Acid | mtc-usa.com |
| Detection | UV @ 268nm or 297 nm | mtc-usa.comresearchgate.net |
| Flow Rate | 1.0 mL/min | mtc-usa.com |
| Purity Standard | HPLC Purity: 95%+ | allmpus.com |
Strategies for Enhanced Detection Sensitivity and Specificity
To overcome challenges such as low concentrations of metabolites in biological samples and interferences from the matrix, various strategies are employed to enhance detection sensitivity and specificity.
Chemical Derivatization for Improved Ionization and Chromatographic Resolution
Chemical derivatization is a powerful strategy to improve the analytical properties of target compounds. In the context of GC-MS analysis of ketotifen metabolites, derivatization with heptafluorobutyric anhydride (HFBA) is performed. pillbuys.com This step converts the hydroxyl and amine groups into more volatile and thermally stable derivatives, leading to better chromatographic peak shapes and improved ionization efficiency in the mass spectrometer. pillbuys.com
For other analytical techniques, derivatization can be used to introduce a chromophore or fluorophore to the molecule, enabling or enhancing detection by UV-Vis or fluorescence spectroscopy. For example, a spectrophotometric method for ketotifen involves a diazotization reaction to produce a colored azo dye, which can be easily quantified. chemistryjournals.net Another approach involves forming charge-transfer complexes with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to produce a colored product suitable for spectrophotometric measurement. nih.gov In some cases, derivatization can also be used to separate enantiomers on a chiral chromatographic column. nih.gov
Development of Highly Sensitive Quantification Methods for Trace Metabolites
The development of highly sensitive quantification methods is crucial for accurately measuring trace levels of metabolites like this compound. The evolution of analytical instrumentation, particularly in mass spectrometry, has been a key driver in this area.
GC-MS with selected ion monitoring was an early advancement that allowed for the detection of the 10-hydroxy metabolite at concentrations as low as 300 pg/ml in plasma. nih.govpillbuys.com More recently, LC-MS/MS methods have pushed the limits of detection even lower. A validated LC-MS/MS method for ketotifen reported a lower limit of quantitation (LLOQ) of just 10 pg/mL, demonstrating exceptional sensitivity and selectivity. nih.gov Beyond mass spectrometry, other techniques have been explored for sensitive quantification. A chemiluminescence method based on the catalytic effect of ketotifen in the Ru(phen)3(2+)-Ce(IV) system achieved a limit of detection of 0.09 µg/mL (90 ng/mL). nih.gov
Table 4: Comparison of Detection Limits for Ketotifen and its Metabolites
| Analytical Method | Analyte | Limit of Detection/Quantification | Reference |
|---|---|---|---|
| GC-MS | 10-Hydroxy Ketotifen | 300 pg/mL (LOD) | nih.govpillbuys.com |
| LC-MS/MS | Ketotifen | 10 pg/mL (LLOQ) | nih.gov |
| LC-MS/MS | Ketotifen | 0.02 ng/mL (LLOQ) | mdpi.com |
| HPLC-UV | Ketotifen | 0.06 µg/mL (LOD) | mdpi.com |
Table 5: List of Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 10-Hydroxy Ketotifen, Ketotifen EP Impurity C |
| Ketotifen | 4-(1-Methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo nih.govresearchgate.netcyclohepta[1,2-b]thiophen-10-one |
| Nor-ketotifen | N-demethylated ketotifen |
| Pizotifen | Internal Standard |
| Thioxanthen | Internal Standard |
| Heptafluorobutyric anhydride | HFBA |
| Chlorprotixene | Internal Standard |
| Todralazine | Internal Standard |
| Diphenhydramine | Internal Standard |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ |
| 7,7,8,8-Tetracyanoquinodimethane | TCNQ |
| 4-aminoantipyrene | - |
| Tris(1,10-phenanthroline)ruthenium(II) | Ru(phen)3(2+) |
Stability-Indicating Analytical Methods for Hydroxylated Ketotifen Metabolites
Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. While specific stability-indicating methods developed exclusively for 10-Hydroxy Ketotifen are not extensively documented, the stability of its parent compound, Ketotifen, has been thoroughly investigated under various stress conditions. These studies provide valuable insights into the formation of hydroxylated metabolites and the analytical techniques capable of their detection and quantification.
Forced degradation studies on Ketotifen have been conducted under hydrolytic (acidic, basic, and neutral), oxidative, reductive, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. bioline.org.brmdpi.com These studies help to identify the degradation pathways of Ketotifen and the conditions under which its metabolites, including 10-Hydroxy Ketotifen, are formed.
Detailed Research Findings
Research has shown that Ketotifen is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary techniques used to separate and identify these degradants.
One study investigated the degradation of Ketotifen in solutions with pH values ranging from 1.0 to 13.0 at 70°C. mdpi.com The results indicated that Ketotifen was moderately stable at pH 1–7 but showed significant degradation at pH values of 10 and above. mdpi.com The degradation of Ketotifen was found to follow pseudo-first-order kinetics. mdpi.com The main metabolites identified in vivo, including Ketotifen-N-glucuronide, nor-Ketotifen, and the 10-hydroxy compound, suggest that the degradation pathways may, to some extent, mirror the metabolic pathways. mdpi.com
Another study focused on developing a stability-indicating LC-UV method for the simultaneous determination of Ketotifen and Cetirizine. bioline.org.br The forced degradation studies showed that Ketotifen was relatively stable in alkaline conditions but labile in acidic and reductive conditions. bioline.org.br The degradation percentages under various stress conditions are summarized in the table below.
| Stress Condition | Degradation (%) of Ketotifen (Standard) | Degradation (%) of Ketotifen (Sample) |
|---|---|---|
| Acidic (0.5 M HCl, 1h, 80°C) | 7.519 | 17.037 |
| Basic (0.5 M NaOH, 1h, 80°C) | 11.545 | 10.789 |
| Oxidative (3% H2O2, 30min, 80°C) | 0.293 | Not reported |
This table presents the percentage of degradation of Ketotifen under different stress conditions as reported in a stability-indicating method development study. bioline.org.br
A separate investigation into the photodegradation of Ketotifen revealed its instability under alkaline conditions upon exposure to UV/Vis light, with almost 100% degradation observed at pH 10.0. nih.gov The degradation was found to primarily affect the piperidine (B6355638) ring through oxidation, leading to various products. nih.gov
The quantification of 10-Hydroxy Ketotifen in human plasma has been successfully achieved using gas chromatography-mass spectrometry (GC-MS). pillbuys.comnih.gov A validated method demonstrated a minimum detectable concentration of 300 pg/ml for the 10-hydroxy metabolite. pillbuys.comnih.gov The chromatographic conditions for this method are detailed below.
| Parameter | Condition |
|---|---|
| Column Temperature Program | 230°C to 247°C at 4°C/min |
| Carrier Gas (Helium) Pressure | 0.7 bar |
| Injection Port Temperature | 300°C |
| Interface Temperature | 300°C |
| Mass Spectrometer Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 200°C |
This table summarizes the GC-MS conditions used for the quantification of Ketotifen and its metabolites, including 10-Hydroxy Ketotifen, in human plasma. pillbuys.com
Under these conditions, the retention time for the 10-hydroxy derivative was 4.4 minutes. pillbuys.com This method allows for the sensitive and specific quantification of 10-Hydroxy Ketotifen in biological matrices, which is essential for pharmacokinetic studies.
Computational Chemistry and Molecular Modeling of 10 Hydroxy Ketotifen
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. nih.gov These methods are instrumental in understanding the fundamental characteristics of drug molecules like 10-Hydroxy Ketotifen (B1218977).
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of a molecule is paramount to its biological activity. Conformational analysis of 10-Hydroxy Ketotifen involves identifying its most stable spatial arrangements. This process is achieved through molecular geometry optimization, where the molecule's energy is minimized to find its most favorable conformation.
Due to the presence of a flexible seven-membered ring and the hydroxyl group, 10-Hydroxy Ketotifen can exist in multiple conformations. Computational methods can predict the relative energies of these conformers, identifying the lowest energy and therefore most populated state. The addition of the hydroxyl group at the 10-position introduces a new chiral center, leading to different stereoisomers whose distinct conformations can be computationally explored. Current time information in Edmonton, CA.
Table 1: Hypothetical Conformational Energy Profile of 10-Hydroxy Ketotifen
| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 75 |
| 2 | 180 | 1.20 | 20 |
| 3 | -60 | 2.50 | 5 |
Electronic Structure and Reactivity Descriptors
DFT calculations provide a detailed picture of the electronic distribution within the 10-Hydroxy Ketotifen molecule. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors help in predicting how 10-Hydroxy Ketotifen might interact with biological targets. For instance, the location of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The introduction of the electron-donating hydroxyl group is expected to alter the electronic properties compared to the parent Ketotifen molecule.
Table 2: Calculated Electronic Properties of 10-Hydroxy Ketotifen (Illustrative)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
Molecular Docking and Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in pharmacology for predicting the interaction between a drug molecule and its biological target, such as a receptor.
Prediction of Binding Affinities with Histamine (B1213489) Receptors and Other Putative Targets
10-Hydroxy Ketotifen, like its parent compound, is known to exhibit antihistaminic properties by acting as an antagonist at histamine H1 receptors. google.comgoogle.com Molecular docking simulations can be employed to predict the binding affinity of 10-Hydroxy Ketotifen to the H1 receptor. These simulations provide a binding score, which is an estimate of the free energy of binding.
By comparing the docking scores of 10-Hydroxy Ketotifen with that of Ketotifen and other known antihistamines, a theoretical prediction of its potency can be made. Furthermore, docking studies can explore the binding of 10-Hydroxy Ketotifen to other potential off-target receptors, which could help in understanding its broader pharmacological profile.
Ligand-Protein Interaction Analysis for Hydroxylated Ketotifen
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand (10-Hydroxy Ketotifen) and the protein (e.g., histamine H1 receptor). This analysis can identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the drug molecule.
The presence of the hydroxyl group in 10-Hydroxy Ketotifen introduces a new potential hydrogen bond donor and acceptor, which could lead to a different or stronger interaction profile within the receptor binding site compared to Ketotifen. Visualizing these interactions helps in understanding the molecular basis of its activity and can guide the design of new, more potent, and selective antihistamines.
In Silico Pharmacokinetic Prediction and ADME (Absorption, Distribution, Metabolism, Excretion) Modeling
In silico ADME modeling uses computational methods to predict the pharmacokinetic properties of a drug candidate. nih.govljmu.ac.uknih.govspringernature.com These predictions are crucial in the early stages of drug development to assess the viability of a compound.
A study on Ketotifen and its analogues provides a framework for the types of ADME properties that can be predicted. researchgate.net While this study did not specifically include 10-Hydroxy Ketotifen, similar computational models can be applied. Key predicted parameters include human intestinal absorption, Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier penetration, oral bioavailability, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. researchgate.net The hydroxylation of Ketotifen to form 10-Hydroxy Ketotifen is expected to increase its polarity, which could influence its ADME profile, potentially reducing its ability to cross the blood-brain barrier and thus lowering sedative side effects. google.comgoogle.com
Table 3: Predicted ADME Properties of 10-Hydroxy Ketotifen (Comparative and Illustrative)
| ADME Property | Predicted Value for Ketotifen (from study on analogues) researchgate.net | Predicted Value for 10-Hydroxy Ketotifen (Hypothetical) |
| Human Intestinal Absorption | 0.9894 | High |
| Caco-2 Permeability | 0.9313 | Moderate to High |
| Blood-Brain Barrier Penetration | 0.995 | Moderate to Low |
| Human Oral Bioavailability | 0.6286 | Moderate |
| Plasma Protein Binding | 0.977 | High |
| CYP3A4 Substrate | 0.5174 (Yes) | Likely |
| Hepatotoxicity | 0.55 (Low Probability) | Low Probability |
Future Research Trajectories for 10 Hydroxy Ketotifen
Elucidation of Complete Metabolic Profiles Across Diverse Biological Systems and Physiological Conditions
Further research is needed to fully elucidate the metabolic fate of 10-Hydroxy Ketotifen (B1218977) across various biological systems and physiological conditions. While it is known to be a metabolite of Ketotifen, formed by the reduction of the ketone group at position 10 google.comharborcompounding.comhres.camdpi.com, detailed profiles of its biotransformation, including phase I and phase II metabolic pathways, and the identification of all resulting metabolites, remain areas for comprehensive investigation. Understanding how its metabolism varies between different species, age groups, and under various physiological states (e.g., disease conditions) is crucial for a complete pharmacological understanding google.comharborcompounding.comhres.ca. Such studies would involve advanced analytical techniques like LC-MS/MS to identify and quantify metabolites in biological matrices researchgate.net.
Comprehensive Pharmacological Characterization of Individual Stereoisomers of 10-Hydroxy Ketotifen
The reduction of Ketotifen to 10-Hydroxy Ketotifen introduces an additional chiral center at the 10-carbon atom, resulting in diastereomers google.com. Research has indicated that the S-isomer of Ketotifen and its metabolites, including 10-Hydroxy Ketotifen, may possess beneficial pharmacological effects with reduced sedative side effects compared to the parent compound google.comgoogle.com. A comprehensive pharmacological characterization of each individual stereoisomer of 10-Hydroxy Ketotifen is essential. This would involve evaluating their specific affinities for histamine (B1213489) H1 receptors, their mast cell stabilizing capabilities, and their anti-inflammatory and antiallergic activities. Furthermore, comparative studies assessing potential differences in efficacy, potency, and safety profiles between the various stereoisomers are warranted to identify the most therapeutically promising forms google.comgoogle.com.
Development of Novel Synthetic Routes for Specific Stereoisomers to Facilitate Targeted Research
The synthesis of specific stereoisomers of 10-Hydroxy Ketotifen is critical for detailed pharmacological studies and potential therapeutic development. Current methods may involve the catalytic reduction of individual Ketotifen enantiomers google.com. However, developing novel, efficient, and stereoselective synthetic routes is crucial to obtain enantiomerically pure or diastereomerically pure forms of 10-Hydroxy Ketotifen. This would allow researchers to isolate and study the precise pharmacological contributions of each stereoisomer without interference from others. Advanced synthetic strategies, potentially including asymmetric synthesis or improved resolution techniques, could facilitate the targeted production of specific isomers for in-depth research google.comnih.govrsc.org.
Application of Advanced Computational Approaches for Rational Design of Analogues with Enhanced Specificity
Advanced computational approaches, such as molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking, can be applied to the rational design of novel 10-Hydroxy Ketotifen analogues. By understanding the three-dimensional structure of 10-Hydroxy Ketotifen and its interactions with biological targets, researchers can computationally predict and design analogues with potentially enhanced specificity, potency, and improved pharmacokinetic properties. This approach could lead to the development of compounds with a more favorable therapeutic index, such as increased antihistaminic activity or further reduced sedative effects, or even novel therapeutic applications acs.orgresearchgate.netnih.gov.
Q & A
Q. What validated analytical methods are available for quantifying 4-Hydroxy Ketotifen in pharmaceutical formulations and biological samples?
- Methodological Answer : Reversed-phase HPLC with UV detection (e.g., C8 column, methanol-triethylamine phosphate buffer mobile phase, λ = 297 nm) is a robust method for quantifying ketotifen in pharmaceuticals, achieving retention times of ~5 minutes with high selectivity and precision . For sensitive pharmacokinetic studies in biological matrices (e.g., plasma), LC/MS/MS with electrospray ionization is preferred, offering a lower limit of quantitation (LLOQ) of 10 pg/mL. Liquid-liquid extraction and beta-glucuronidase incubation enable simultaneous analysis of metabolites like ketotifen N-glucuronide .
Q. What pharmacological mechanisms underlie this compound's anti-allergic and anti-inflammatory effects?
- Methodological Answer : Ketotifen stabilizes mast cells by inhibiting histamine release (e.g., 48/80-induced histamine release in rat peritoneal cells) and suppresses bronchoconstriction triggered by allergens, histamine, and exercise . In colitis models, prophylactic administration (100 µg/100g twice daily) reduces mucosal damage by lowering inflammatory mediators (PAF, prostaglandin E2, leukotrienes B4/C4) and myeloperoxidase activity via mast cell stabilization .
Advanced Research Questions
Q. How should researchers design in vitro experiments to investigate this compound's anti-metastatic effects, including migration and invasion assays?
- Methodological Answer : Use transwell chambers with Matrigel-coated membranes to assess invasion (e.g., MDA-MB-231 breast cancer and HT-1080 fibrosarcoma cells). Dose-dependent suppression (1–10 µM) of migration and invasion can be quantified via cell counts or fluorescence. Western blotting for CDC42, Rac, Rho (cell motility regulators), and MMP-9 (extracellular matrix degradation) is critical. Zymography confirms MMP-9 activity reduction .
Q. What methodological strategies are recommended to resolve contradictions in clinical efficacy data of this compound for pediatric asthma management?
- Methodological Answer : Subgroup analyses stratified by atopy status and blinding quality are essential. In a meta-analysis of 26 trials, ketotifen significantly reduced bronchodilator use (RR = 2.39, 95% CI: 1.64–3.48) but showed inconsistent secondary outcomes (e.g., asthma symptom scores) in blinded vs. non-blinded trials . Future trials should standardize inclusion criteria (e.g., severity, concurrent medications) and employ objective biomarkers (e.g., eosinophil counts).
Q. Which experimental models and biomarkers are optimal for assessing this compound's impact on tumor microenvironment modulation?
- Methodological Answer : Mechanotherapy models in solid tumors (e.g., breast cancer xenografts) can evaluate ketotifen's effects on tumor stiffness and perfusion. Administer 45 mg/kg/day (rabbit-equivalent dose) to observe ~50% reduction in tumor stiffness via elastography and increased vascular perfusion . Biomarkers include interstitial fluid pressure, collagen density, and immune cell infiltration (CD8+ T cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
